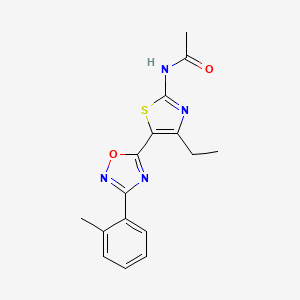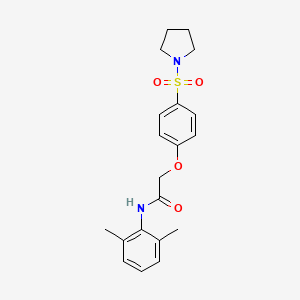
N-(2,6-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA-714, is a small molecule that has been extensively studied for its potential applications in scientific research. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known to modulate the immune response and have anti-inflammatory effects.
Mechanism of Action
The mechanism of action of DPA-714 involves binding to N-(2,6-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which is overexpressed in activated microglia and astrocytes. N-(2,6-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide ligands have been shown to modulate the immune response and have anti-inflammatory effects. DPA-714 has been shown to reduce neuroinflammation in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate the immune response and have anti-inflammatory effects. It has been shown to reduce neuroinflammation in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. DPA-714 has been shown to be safe and well-tolerated in preclinical studies.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and bind to N-(2,6-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in the brain. It has been extensively studied for its potential applications in imaging and therapy of neuroinflammatory and neurodegenerative diseases. However, there are also limitations to using DPA-714 in lab experiments. It is a synthetic compound that may not accurately represent the natural ligands of N-(2,6-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. It may also have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for the study of DPA-714. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of DPA-714 in humans. This will provide valuable information for the development of imaging and therapeutic agents based on DPA-714. Another direction is to study the potential use of DPA-714 in other diseases, such as cancer and autoimmune diseases. Finally, the development of novel N-(2,6-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide ligands based on the structure of DPA-714 may lead to the discovery of more potent and selective compounds for imaging and therapy of neuroinflammatory and neurodegenerative diseases.
Synthesis Methods
The synthesis of DPA-714 involves the reaction of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid with 2,6-dimethylphenylamine in the presence of a coupling reagent. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of DPA-714.
Scientific Research Applications
DPA-714 has been extensively studied for its potential applications in scientific research. It has been shown to bind to N-(2,6-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, a protein that is overexpressed in activated microglia and astrocytes. N-(2,6-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide ligands have been studied for their potential use in imaging and therapy of neuroinflammatory and neurodegenerative diseases. DPA-714 has been used in preclinical studies to image neuroinflammation in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in therapy of neuroinflammatory diseases.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-6-5-7-16(2)20(15)21-19(23)14-26-17-8-10-18(11-9-17)27(24,25)22-12-3-4-13-22/h5-11H,3-4,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUWKTRLTGDXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

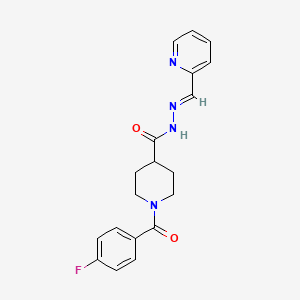
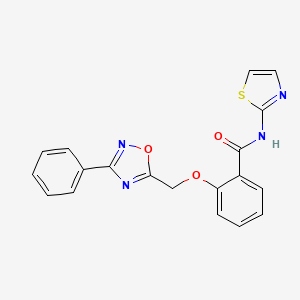
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)
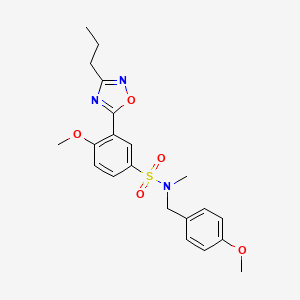
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)
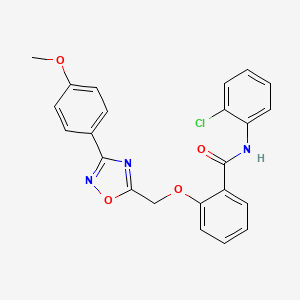

![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)

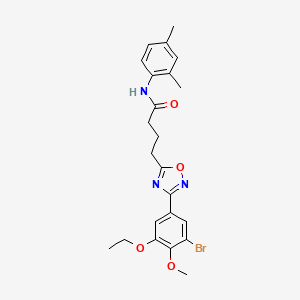
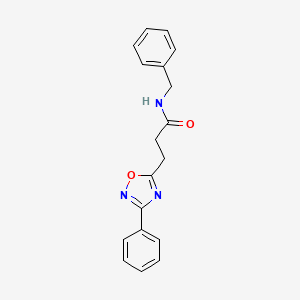
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
